molecular formula C8H15Br B14144341 2-Heptene, 6-bromo-2-methyl- CAS No. 4434-77-9

2-Heptene, 6-bromo-2-methyl-

Cat. No.: B14144341
CAS No.: 4434-77-9
M. Wt: 191.11 g/mol
InChI Key: JUMQRNMIZZTUOJ-UHFFFAOYSA-N
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Description

6-Bromo-2-methylhept-2-ene is an organic compound with the molecular formula C8H15Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a heptene chain, which also has a methyl group attached to the second carbon. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-methylhept-2-ene can be synthesized through several methods. One common approach involves the bromination of 2-methylhept-2-ene. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 6-bromo-2-methylhept-2-ene may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent, and bromine concentration, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylhept-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted alkenes.

    Elimination Reactions: Under basic conditions, 6-bromo-2-methylhept-2-ene can undergo elimination reactions to form alkenes. .

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-)

    Bases: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

    Solvents: Carbon tetrachloride (CCl4), ethanol (EtOH)

Major Products

    Substitution Products: Various substituted alkenes depending on the nucleophile used.

    Elimination Products: 2-Methylhept-2-ene and other alkenes depending on the reaction conditions.

Scientific Research Applications

6-Bromo-2-methylhept-2-ene is utilized in several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers explore its potential in the development of pharmaceuticals by modifying its structure to create biologically active compounds.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-methylhept-2-ene in chemical reactions involves its reactivity as a brominated alkene. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methylhept-2-ene is unique due to its specific substitution pattern and carbon chain length, which influence its reactivity and applications in organic synthesis. Its structure allows for selective reactions, making it a valuable intermediate in the synthesis of various organic compounds.

Properties

IUPAC Name

6-bromo-2-methylhept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-7(2)5-4-6-8(3)9/h5,8H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMQRNMIZZTUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471678
Record name 2-Heptene, 6-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4434-77-9
Record name 6-Bromo-2-methyl-2-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4434-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptene, 6-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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